Meriolin 8
CAS No.:
Cat. No.: VC14584760
Molecular Formula: C12H11N5O
Molecular Weight: 241.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H11N5O |
|---|---|
| Molecular Weight | 241.25 g/mol |
| IUPAC Name | 3-(2-aminopyrimidin-4-yl)-1-methyl-7H-pyrrolo[2,3-b]pyridin-4-one |
| Standard InChI | InChI=1S/C12H11N5O/c1-17-6-7(8-2-4-15-12(13)16-8)10-9(18)3-5-14-11(10)17/h2-6H,1H3,(H,14,18)(H2,13,15,16) |
| Standard InChI Key | PYDJIICXCHAWOI-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C(C2=C1NC=CC2=O)C3=NC(=NC=C3)N |
Introduction
Mechanism of Action: CDK Inhibition and Apoptosis Induction
Meriolin 8 exerts its anticancer effects primarily by inhibiting CDKs, a family of serine/threonine kinases essential for cell cycle progression and transcriptional elongation. Structural studies of related meriolins (e.g., Meriolin 3) reveal binding to the ATP pocket of CDK2/cyclin A, disrupting kinase activity . Meriolin 8 is specifically noted as an inhibitor of CDK9, a kinase critical for RNA polymerase II phosphorylation and transcriptional regulation . By blocking CDK9, Meriolin 8 suppresses the phosphorylation of RNA polymerase II at Ser2, leading to transcriptional arrest and downregulation of survival factors like Mcl-1 .
In addition, Meriolin 8 induces mitochondrial apoptosis by triggering cytochrome c release and caspase activation. Studies on other meriolins demonstrate rapid apoptosis induction (within 2–3 hours) in leukemia and lymphoma cells, independent of death receptor signaling . This dual mechanism—cell cycle arrest and apoptosis—positions Meriolin 8 as a multifunctional antineoplastic agent.
Therapeutic Implications and Future Directions
Meriolin 8’s ability to target CDK9 and disrupt transcription presents a strategic advantage in oncology, particularly against cancers reliant on continuous survival signals (e.g., Mcl-1-dependent malignancies). Its hybrid structure may also circumvent resistance mechanisms seen with single-target kinase inhibitors. Future research should prioritize:
-
Pharmacokinetic Optimization: Enhancing bioavailability and reducing off-target effects through structural tweaks.
-
Combination Therapies: Pairing Meriolin 8 with BH3 mimetics or chemotherapeutics to exploit synthetic lethality.
-
Clinical Validation: Initiating Phase I trials to assess safety and efficacy in hematologic and solid tumors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume